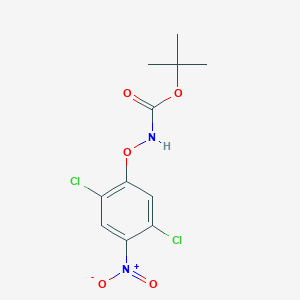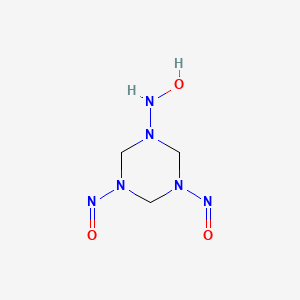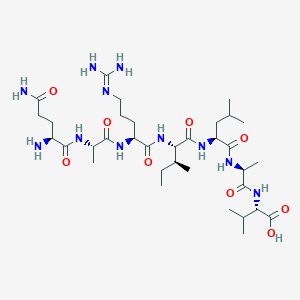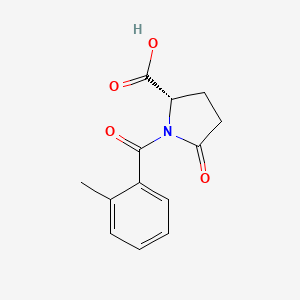![molecular formula C13H8Cl2N2S B14237965 2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile CAS No. 441052-90-0](/img/structure/B14237965.png)
2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, a phenylsulfanyl group at position 4, and a carbonitrile group at position 3 on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile typically involves the reaction of 2,6-dichloropyridine with a phenylsulfanyl methylating agent under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of magnetically recoverable catalysts. These catalysts can be easily separated from the reaction mixture using an external magnet, making the process more efficient and environmentally friendly . The use of such catalysts in the synthesis of pyridine derivatives has been extensively studied and optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,6-Dichloro-4-[(phenylsulf
Propriétés
Numéro CAS |
441052-90-0 |
|---|---|
Formule moléculaire |
C13H8Cl2N2S |
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
2,6-dichloro-4-(phenylsulfanylmethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8Cl2N2S/c14-12-6-9(11(7-16)13(15)17-12)8-18-10-4-2-1-3-5-10/h1-6H,8H2 |
Clé InChI |
CQVUMXSJMNIAED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCC2=CC(=NC(=C2C#N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol](/img/structure/B14237888.png)
![Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14237896.png)

![N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14237927.png)

![2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B14237939.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)

![Morpholine, 4-[(5-hydroxy-6,7-dimethyl-2-benzofuranyl)carbonyl]-](/img/structure/B14237973.png)

![8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane](/img/structure/B14237982.png)
![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)


